The compound is listed under the CAS number 20822-61-1 and has been cataloged in chemical databases such as ChemicalBook and PubChem. Its systematic IUPAC name is triethyl 2-cyanopropane-1,2,3-tricarboxylate, indicating its structure as a tricarboxylic acid derivative with three ethyl ester groups attached to the carboxylic acid functionalities . The compound's structure includes a cyano group (-C≡N), which contributes to its reactivity and utility in synthetic chemistry.
The synthesis of triethyl 2-cyanopropane-1,2,3-tricarboxylate typically involves multi-step reactions that include the formation of the cyano group and subsequent esterification processes. One common method involves the reaction of ethyl cyanoacetate with malonic acid derivatives under acidic or basic conditions, followed by esterification with ethanol.
The molecular structure of triethyl 2-cyanopropane-1,2,3-tricarboxylate features:
O=C(CC(C(OCC)=O)(C#N)CC(OCC)=O)OCC
.Triethyl 2-cyanopropane-1,2,3-tricarboxylate participates in several chemical reactions typical of esters and nitriles:
The mechanism of action for triethyl 2-cyanopropane-1,2,3-tricarboxylate primarily involves its reactivity due to the presence of both ester and cyano functionalities:
Triethyl 2-cyanopropane-1,2,3-tricarboxylate exhibits several notable physical and chemical properties:
These properties indicate that it is a relatively stable compound under standard laboratory conditions but requires careful handling due to its potential reactivity.
Triethyl 2-cyanopropane-1,2,3-tricarboxylate finds applications in various fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: